3-(((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole
Description
Properties
IUPAC Name |
3-[[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonylmethyl]-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O4S/c27-31(28,13-17-15-5-1-2-6-18(15)29-24-17)26-9-3-4-14(12-26)10-19-23-20(25-30-19)16-11-21-7-8-22-16/h1-2,5-8,11,14H,3-4,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSQNCXNIQAOTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=NOC3=CC=CC=C32)CC4=NC(=NO4)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-(((3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory activities.
Structural Overview
The molecular formula of the compound is , and it features multiple functional groups that contribute to its biological activity. The presence of the 1,2,4-oxadiazole and piperidine moieties is particularly significant as these structures are known to impart various pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial activity. For instance:
- Antibacterial Properties : Compounds with the oxadiazole structure have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that certain oxadiazole derivatives demonstrated stronger antibacterial effects than standard antibiotics like gentamicin against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Reference |
|---|---|---|
| 29a | 4x more potent than vancomycin against S. aureus | |
| 21c | MIC = 4–8 µM against M. tuberculosis |
Anticancer Activity
The anticancer potential of compounds similar to this one has also been explored. The 1,2,4-oxadiazole derivatives have been reported to inhibit cancer cell proliferation in various studies:
- Mechanism of Action : Some studies suggest that these compounds may induce apoptosis in cancer cells through the modulation of specific signaling pathways .
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives have been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes:
- In Vitro Studies : Research has shown that certain oxadiazole derivatives can significantly reduce inflammation markers in cell cultures .
Case Studies and Research Findings
- Antimicrobial Efficacy : In a comparative study of various oxadiazole derivatives:
-
Cancer Cell Studies : A study on the cytotoxic effects of oxadiazole-based compounds revealed:
- Selective toxicity towards cancer cell lines while sparing normal cells.
- Induction of cell cycle arrest at the G1 phase in some cancer types .
- Inflammation Models : In animal models of inflammation:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has demonstrated that derivatives of pyrazole and oxadiazole exhibit significant anticancer properties. The structural components of this compound may enhance its interaction with cancer cell targets, potentially leading to the development of novel anticancer agents. Studies indicate that modifications in the molecular structure can influence biological activity, particularly in inhibiting tumor growth through mechanisms such as tubulin polymerization inhibition .
Antiviral Properties : The compound's structural motifs have been associated with antiviral activities. Similar compounds have shown effectiveness against various viral infections, suggesting that this compound may also possess similar properties. Investigations into its mechanism of action could reveal pathways for developing antiviral therapeutics .
Neuropharmacology
Monoamine Oxidase Inhibition : Compounds containing pyrazole and oxadiazole rings have been studied for their ability to inhibit monoamine oxidase (MAO) enzymes, which are critical in regulating neurotransmitter levels. This inhibition can lead to potential treatments for neurodegenerative diseases and mood disorders by increasing the availability of neurotransmitters such as serotonin and dopamine .
Anti-inflammatory Applications
Inflammatory Disease Management : The anti-inflammatory properties of pyrazole derivatives suggest that this compound may be effective in managing conditions characterized by inflammation. Research has shown that certain structural variations can enhance anti-inflammatory activity, making it a candidate for further investigation in therapeutic applications against diseases like arthritis and other inflammatory disorders .
Synthesis and Structural Modifications
The synthesis of this compound involves multiple steps that allow for the introduction of various functional groups, which can significantly alter its biological activity. The ability to modify the piperidine and oxadiazole components provides a pathway for optimizing the pharmacological profile of the compound.
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Benzo[d]isoxazole Derivatives
The benzo[d]isoxazole moiety is a privileged structure in medicinal chemistry. Key analogs include:
- 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole : This derivative exhibits high affinity for D2, 5-HT1A, and 5-HT2A receptors. Replacement of the piperidinyl group with phenylpiperazine or heterocyclic piperazines (e.g., in compounds 9a–9k ) significantly reduces receptor binding, underscoring the importance of the piperidine-benzo[d]isoxazole linkage .
- 3-(Pyridin-2-yl)benzo[d]isoxazole : Substitution with pyridine enhances interaction with hydrophobic pockets in kinase targets but reduces CNS penetration compared to the unsubstituted parent compound .
Key Insight : The target compound’s piperidinyl-sulfonyl-methyl substitution likely balances receptor affinity and pharmacokinetic properties, avoiding the drawbacks of bulkier aryl groups.
1,2,4-Oxadiazole-Containing Compounds
1,2,4-Oxadiazoles are electron-deficient heterocycles that improve metabolic stability and binding specificity. Notable examples:
- 3-Isopropyl-5-(4-(((6-(4-(methylsulfonyl)phenyl)pyridin-3-yl)oxy)methyl)piperidin-1-yl)-1,2,4-oxadiazole (GSK1292263) : This kinase inhibitor demonstrates that oxadiazole-linked piperidine scaffolds enhance selectivity for ATP-binding pockets. The pyridinyl-sulfonyl group improves solubility, whereas the target compound’s pyrazinyl group may favor different π-π interactions .
Structural Comparison Table :
Piperidine-Linked Sulfonamides
Sulfonamide groups are common in bioactive molecules for their hydrogen-bonding and torsional rigidity. Examples include:
- 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c): The sulfonamide linker here improves solubility but reduces blood-brain barrier penetration compared to the target compound’s methylsulfonyl group .
- 3-((4-(6-Chloro-2-(furan-3-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (21c) : This analog highlights that methylisoxazole-piperazine linkers can enhance cytotoxicity but lack the benzo[d]isoxazole’s CNS-targeting advantages .
Pharmacokinetic Notes:
- The target compound’s sulfonyl group may reduce metabolic oxidation compared to ester or amide linkers.
Research Findings and Implications
Receptor Affinity and Selectivity
- The benzo[d]isoxazole-piperidine fragment in the target compound is predicted to retain high affinity for D2 and 5-HT receptors, as seen in 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (Ki = 2.1–8.5 nM) .
- The pyrazinyl-oxadiazole group may confer selectivity for kinases over GPCRs, diverging from traditional CNS-active benzo[d]isoxazoles .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, starting with the formation of the 1,2,4-oxadiazole core via cyclization of amidoximes with carboxylic acid derivatives. For the piperidine-sulfonyl linkage, a nucleophilic substitution reaction using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, triethylamine) is effective . Optimization includes:
- Temperature control : Reactions involving hydrazine hydrate or sodium hydride require reflux in toluene (~110°C) to ensure complete cyclization .
- Catalyst selection : Palladium catalysts (e.g., Pd/C) may enhance coupling efficiency for pyrazine or benzoisoxazole moieties .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol improves yield and purity .
Q. Which spectroscopic and chromatographic methods are critical for structural validation?
Key techniques include:
- 1H/13C NMR : Assign peaks for sulfonyl (δ ~3.5 ppm for -SO2-CH2-) and pyrazine aromatic protons (δ ~8.5–9.5 ppm) .
- IR Spectroscopy : Confirm oxadiazole (C=N stretch ~1600 cm⁻¹) and sulfonyl (S=O ~1350–1150 cm⁻¹) groups .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify molecular ion peaks and purity (>95%) .
Q. How should stability and storage conditions be managed for this compound?
- Degradation pathways : Hydrolysis of the sulfonyl group in aqueous media (pH < 5 or > 9) necessitates lyophilization for long-term storage .
- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the oxadiazole ring .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?
- Piperidine substitution : Introducing electron-withdrawing groups (e.g., -CF3) at the piperidine nitrogen improves metabolic stability and target binding .
- Benzoisoxazole modifications : Fluorination at the 4-position enhances antimicrobial activity by increasing lipophilicity and membrane penetration .
- Oxadiazole bioisosteres : Replacing 1,2,4-oxadiazole with 1,3,4-thiadiazole may alter enzymatic inhibition profiles (e.g., against kinases) .
Q. What in silico strategies are effective for predicting target interactions and resolving contradictory activity data?
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 3LD6 for 14α-demethylase) to model binding poses. Prioritize compounds with hydrogen bonds to catalytic residues (e.g., His310 in 3LD6) .
- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of sulfonyl-piperidine interactions under physiological conditions .
- Data reconciliation : Cross-validate docking results with experimental IC50 values; discrepancies may arise from solvent effects or protonation states .
Q. How can researchers address inconsistencies in reported biological activities?
- Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) across studies .
- Solubility adjustments : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts in enzymatic assays .
Q. What enzymatic assays are suitable for evaluating inhibitory activity against disease-relevant targets?
- Kinase inhibition : Use ADP-Glo™ assays (Promega) with recombinant enzymes (e.g., EGFR, IC50 determination at 10 µM–1 nM) .
- Antimicrobial testing : Follow CLSI guidelines for MIC determination against S. aureus (ATCC 29213) and C. albicans (ATCC 90028) .
Q. How can solubility and formulation challenges be overcome for in vivo studies?
- Co-solvent systems : Use PEG-400/water (70:30 v/v) to achieve >1 mg/mL solubility for intravenous administration .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150–200 nm) improve bioavailability in rodent models .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
